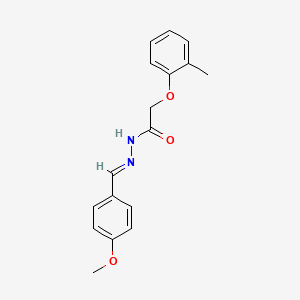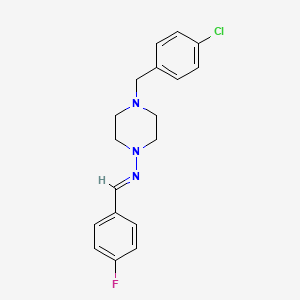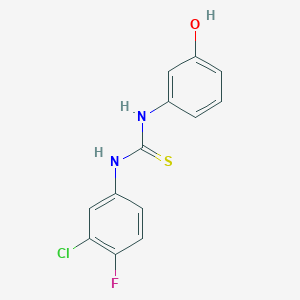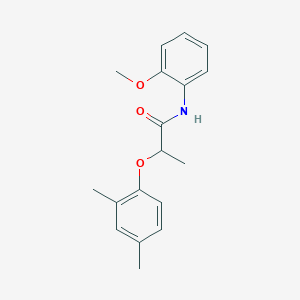![molecular formula C19H19FN6O B5513989 3-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5513989.png)
3-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazine derivatives, including those similar to 3-[4-(3-Fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine, involves multiple steps that may include condensation, oxidation-dehydration, or reductive amination processes. For instance, pyrazolo[3,4-d]pyridazines and related structures can be synthesized through a one-pot multicomponent reaction utilizing piperidine as an organocatalyst, highlighting a method to achieve highly diverse derivatives efficiently (Kandile & Zaky, 2015).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, which contribute to their complex biological activities. For example, the synthesis of pyrano[2,3-c]pyridazine derivatives indicates the structural versatility and potential for creating compounds with varied biological activities. Detailed molecular structure analysis can be performed using techniques like NMR and mass spectrometry to elucidate the positions of the fluorobenzoyl and piperazinyl groups attached to the pyridazine core (N. Kandile & H. T. Zaky, 2015).
Chemical Reactions and Properties
The chemical reactivity of 3-[4-(3-Fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine and related compounds can vary significantly depending on the substituents and the heterocyclic framework. These compounds can undergo various reactions, including condensation with hydrazine hydrate, reactions with active methylene compounds, and displacement reactions facilitated by palladium catalysis. Such reactions are instrumental in the synthesis of diverse heterocyclic compounds with potential pharmacological activities (O. Eskola et al., 2002).
Applications De Recherche Scientifique
Recent Patents of Dipeptidyl Peptidase IV Inhibitors
Dipeptidyl Peptidase IV (DPP IV) inhibitors, which include compounds with piperazine and pyridazine structures, have been patented for their antidiabetic effects. These inhibitors work by preventing the hydrolysis of incretin molecules, thus promoting insulin secretion and offering a therapeutic approach for type 2 diabetes mellitus (T2DM). The search for new DPP IV inhibitors remains intense, driven by the need for compounds with fewer long-term side effects (Mendieta, Tarragó, & Giralt, 2011).
Recent Progress in Biological Activities of Synthesized Phenothiazines
Phenothiazine derivatives, including those with pyrazine and piperazine substituents, exhibit a wide range of biological activities, such as antibacterial, anticancer, antifungal, and antiviral effects. These activities are attributed to their interaction with biological systems through various mechanisms, including DNA intercalation and membrane penetration. The versatility of phenothiazines underscores their potential in developing new therapeutic agents (Pluta, Morak-Młodawska, & Jeleń, 2011).
The Diversity of Heterocyclic N-oxide Molecules
Heterocyclic N-oxide molecules, such as those derived from pyridine and indazole, show significant potential in drug development due to their functionalities in organic synthesis, catalysis, and medicinal applications. These compounds, including pyridazine N-oxides, have demonstrated anticancer, antibacterial, and anti-inflammatory activities, highlighting their utility in creating novel therapeutics (Li et al., 2019).
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials
Quinazoline and pyrimidine derivatives, including those with pyrazine moieties, find applications beyond pharmacology, such as in the development of optoelectronic materials. These compounds contribute to the creation of luminescent small molecules and chelate compounds used in photo- and electroluminescence, indicating their broad applicability in scientific research (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Orientations Futures
The study of novel compounds like “3-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine” could potentially lead to the discovery of new drugs or materials with useful properties. Future research could involve studying the compound’s reactivity, its potential biological activities, and its physical and chemical properties .
Propriétés
IUPAC Name |
(3-fluorophenyl)-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c1-14-7-8-26(23-14)18-6-5-17(21-22-18)24-9-11-25(12-10-24)19(27)15-3-2-4-16(20)13-15/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHWQHJYIRXBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-fluorophenyl)(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5513914.png)

![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5513929.png)

![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5513953.png)
![1-cyclopentyl-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5513961.png)
![ethyl 4-[(3-oxo-3H-benzo[f]chromen-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5513970.png)


![1-{[2-(1,3-benzodioxol-5-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B5513996.png)


